molecular formula C2H3N3S B187511 1H-1,2,4-Triazole-3-thiol CAS No. 3179-31-5

1H-1,2,4-Triazole-3-thiol

Cat. No.: B187511
CAS No.: 3179-31-5
M. Wt: 101.13 g/mol
InChI Key: AFBBKYQYNPNMAT-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-thiol is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atomIt exhibits tautomerism in solution, which adds to its chemical complexity and reactivity .

Mechanism of Action

Target of Action

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It is capable of binding in the biological system with a variety of enzymes and receptors . It has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .

Mode of Action

The compound exhibits tautomerism in solution . Tautomers are isomers of a compound that readily interconvert by the movement of an atom or a bond in a molecule. This property allows the compound to interact with its targets in different ways, leading to a variety of effects.

Biochemical Pathways

This compound forms novel luminescent polymers with cadmium (II) salts . This suggests that it may interact with metal ions in the body, potentially affecting metal-dependent biochemical pathways.

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability. It undergoes regioselective S-alkylation to form a series of S-substituted derivatives , indicating that it may be metabolized in the body

Result of Action

Triazole compounds, in general, have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Its tautomeric property may also be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazole-3-thiol interacts with various enzymes, proteins, and other biomolecules. It forms novel luminescent polymers with cadmium (II) salts The nature of these interactions is complex and involves a variety of biochemical reactions

Cellular Effects

Derivatives of this compound have shown significant cytotoxicity against human melanoma, human triple-negative breast cancer, and pancreatic carcinoma cell lines

Molecular Mechanism

It is known to undergo regioselective S-alkylation to form a series of S-substituted derivatives . These derivatives may interact with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on the binding interactions of this compound with biomolecules are lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid, followed by the oxidation of the resulting 1-formyl-3-thiosemicarbazide to yield this compound . Another method includes the regioselective S-alkylation of this compound to form a series of S-substituted derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the cyclization and oxidation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBBKYQYNPNMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062894
Record name 1,2,4-Triazole-3-thiol
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Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3179-31-5
Record name 3-Mercapto-1,2,4-triazole
Source CAS Common Chemistry
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Record name Mercaptotriazole
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Record name S-Triazole-3-thiol
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Record name 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-
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Record name 1,2,4-Triazole-3-thiol
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Record name 1,2,4-triazole-3-thiol
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Record name 3-MERCAPTO-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1H-1,2,4-Triazole-3-thiol?

A1: this compound has the molecular formula C2H3N3S and a molecular weight of 101.13 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly employed techniques include Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]

Q3: What are the typical spectral features observed in the IR spectrum of this compound?

A3: The IR spectrum of this compound exhibits characteristic bands corresponding to N-H stretching, C=N stretching, C-S stretching, and ring vibrations. These distinct bands assist in identifying and confirming the presence of specific functional groups within the molecule. [, ]

Q4: How does this compound perform as a component in blend membranes for Proton Exchange Membrane Fuel Cells (PEMFCs)?

A4: When incorporated into blend membranes containing sulfonated PEEK, this compound demonstrates promising proton conductivity, especially at low relative humidity. This enhanced conductivity is attributed to the presence of the triazole moiety. Notably, blend membranes with a specific ratio of basic (-NH) to acidic (-SO3H) groups (1.7) exhibit superior performance, achieving a proton conductivity of 7 mS.cm-1 at 140 °C and low relative humidity. [, ]

Q5: What is the role of this compound in the synthesis of silica hybrids?

A5: this compound serves as a bifunctional organic precursor in the sol-gel synthesis of silica hybrids. It reacts with tetraethoxysilane (TEOS) or polymethylhydrosiloxane (PMHS), leading to the formation of Si-N and Si-S bridges within the hybrid network. These materials exhibit mesoporosity and interesting optical and magnetic properties, making them promising for various applications. [, ]

Q6: How does this compound contribute to enhanced CO2 photoreduction in plasmonic nanocomposites?

A6: this compound plays a crucial dual role in constructing chemically bonded plasmonic Au NPs/ZIF-67 nanocomposites for efficient CO2 photoreduction. Firstly, it acts as a capping agent, stabilizing the Au nanoparticles. Secondly, it functions as a molecular linker, facilitating the growth of the ZIF-67 structure on the Au NP surface. This chemical bonding at the interface enhances electron transfer, resulting in outstanding photocatalytic activity with a high methanol production rate under sunlight irradiation. []

Q7: How is this compound employed in the development of electrochemical sensors?

A7: this compound is utilized as a modifying agent for electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. For instance, modifying a glassy carbon electrode with this compound creates a sensor capable of detecting phenol in water samples with high sensitivity. This modification significantly amplifies the anodic peak current, enabling trace-level detection of phenol. [, ]

Q8: Can this compound be used to detect heavy metals?

A8: Research indicates that a glassy carbon electrode modified with this compound can effectively detect trace amounts of lead ions in acetate buffer solutions. This highlights the potential of this compound in developing sensitive and selective electrochemical sensors for heavy metal detection in various matrices. []

Q9: How does this compound coordinate with metal ions?

A9: this compound acts as a versatile ligand, coordinating with metal ions through its nitrogen and sulfur donor atoms. It exhibits various coordination modes, including monodentate, bidentate, tridentate, and even quadridentate, leading to diverse structural architectures in metal complexes. [, ]

Q10: Can you provide examples of metal complexes involving this compound and their potential applications?

A10: this compound forms complexes with various metal ions, including cadmium(II), cobalt(II), nickel(II), zinc(II), copper(I), and others. These complexes exhibit interesting structural diversity and properties, such as luminescence, making them potential candidates for applications in areas like light-emitting devices or sensors. [, , ]

Q11: How is computational chemistry employed in understanding the properties of this compound?

A11: Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry, predict vibrational frequencies, and investigate electronic properties of this compound. This approach aids in rationalizing experimental data and understanding the compound's behavior at a molecular level. []

Q12: Can computational methods predict the SERS enhancement of Raman reporters like this compound?

A12: Yes, computational studies have shown a correlation between theoretically calculated enhancement factors and experimental observations for SERS. This suggests the potential of using computational methods to predict the sensitivity of different Raman reporters, including this compound, in SERS applications. []

Q13: Does this compound exhibit any biological activity?

A13: Derivatives of this compound have shown promising antimicrobial and antioxidant activities in vitro. These findings suggest the potential of this scaffold for developing novel therapeutic agents. []

Q14: What is the role of this compound in boron neutron capture therapy research?

A14: Boronated this compound (B-TZT) has been investigated for its potential in boron neutron capture therapy for malignant melanoma. Studies in mice have shown promising tumor uptake and retention of B-TZT, suggesting its potential as a boron delivery agent for this therapeutic approach. []

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